molecular formula C18H21ClN2O3S B243340 N-[3-chloro-2-(4-morpholinyl)phenyl]-2,4-dimethylbenzenesulfonamide

N-[3-chloro-2-(4-morpholinyl)phenyl]-2,4-dimethylbenzenesulfonamide

Cat. No. B243340
M. Wt: 380.9 g/mol
InChI Key: YFBKWPYEMOMRPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-2-(4-morpholinyl)phenyl]-2,4-dimethylbenzenesulfonamide, also known as N-(3-chloro-4-morpholin-4-ylphenyl)-2-methyl-4-sulfamoylbenzamide or TAK-659, is a small-molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, and its inhibition has shown potential in the treatment of various B-cell malignancies and autoimmune disorders.

Mechanism of Action

BTK is a key enzyme in the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. TAK-659 binds to the active site of BTK and inhibits its activity, leading to downstream inhibition of the PI3K-AKT and NF-κB signaling pathways. This results in decreased survival and proliferation of B-cells, and reduced production of inflammatory cytokines.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent inhibitory effects on BTK activity, leading to decreased proliferation and survival of B-cells. TAK-659 has also been shown to reduce production of inflammatory cytokines such as TNF-α and IL-6. In animal models of autoimmune diseases, TAK-659 has demonstrated efficacy in reducing disease severity and improving clinical outcomes.

Advantages and Limitations for Lab Experiments

One advantage of TAK-659 is its high potency and specificity for BTK, which allows for effective inhibition of B-cell signaling pathways. However, TAK-659 has also been shown to have off-target effects on other kinases, which may limit its use in certain experimental settings. Additionally, TAK-659 has poor solubility and bioavailability, which may affect its efficacy in vivo.

Future Directions

There are several potential future directions for research on TAK-659. One area of interest is the development of more potent and selective BTK inhibitors, which may have improved efficacy and fewer off-target effects. Another area of research is the combination of BTK inhibitors with other targeted therapies or immunotherapies, which may have synergistic effects in the treatment of B-cell malignancies and autoimmune disorders. Additionally, further studies are needed to investigate the long-term safety and efficacy of BTK inhibitors in clinical settings.

Synthesis Methods

The synthesis of TAK-659 involves a multi-step process, starting with the reaction of 3-chloro-4-morpholinyl aniline with 2,4-dimethylbenzenesulfonyl chloride to form the intermediate N-[3-chloro-2-(4-morpholinyl)phenyl]-2,4-dimethylbenzenesulfonamide(3-chloro-4-morpholinyl)-2,4-dimethylbenzenesulfonamide. This intermediate is then reacted with 2-methyl-4-aminobenzoic acid to yield the final product, TAK-659.

Scientific Research Applications

TAK-659 has been extensively studied for its potential therapeutic applications in various B-cell malignancies and autoimmune disorders. In preclinical studies, TAK-659 has shown potent inhibition of BTK and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. TAK-659 has also demonstrated efficacy in animal models of autoimmune diseases such as rheumatoid arthritis and lupus.

properties

Molecular Formula

C18H21ClN2O3S

Molecular Weight

380.9 g/mol

IUPAC Name

N-(3-chloro-2-morpholin-4-ylphenyl)-2,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C18H21ClN2O3S/c1-13-6-7-17(14(2)12-13)25(22,23)20-16-5-3-4-15(19)18(16)21-8-10-24-11-9-21/h3-7,12,20H,8-11H2,1-2H3

InChI Key

YFBKWPYEMOMRPS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)N3CCOCC3)C

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)N3CCOCC3)C

Origin of Product

United States

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